molecular formula C7H11ClN2O B15305723 1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride

1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride

Katalognummer: B15305723
Molekulargewicht: 174.63 g/mol
InChI-Schlüssel: OAHOXBJJGWDMRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride is a cyclopropane-containing compound known for its diverse biological activities. This compound is often used in various scientific research fields due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride typically involves the cyclocondensation of N-(prop-2-yn-1-yl) compounds. The reaction mixture is processed by removing the organic solvent at reduced pressure, dissolving the residue in dry ether, and passing gaseous hydrochloric acid through the solution .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.

    Substitution: Reactions involving the substitution of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen and gaseous hydrochloric acid. The conditions often involve mild temperatures and the absence of external photosensitizers .

Major Products Formed

The major products formed from these reactions include formamides and other substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride involves its role as a photosensitizer. It generates singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways. These reactive oxygen species play a crucial role in the compound’s biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(prop-2-yn-1-yl)anilines
  • N-(penta-2,4-diyn-1-yl) compounds
  • Indole derivatives with similar functional groups

Uniqueness

1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride is unique due to its cyclopropane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research applications.

Eigenschaften

Molekularformel

C7H11ClN2O

Molekulargewicht

174.63 g/mol

IUPAC-Name

1-amino-N-prop-2-ynylcyclopropane-1-carboxamide;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-2-5-9-6(10)7(8)3-4-7;/h1H,3-5,8H2,(H,9,10);1H

InChI-Schlüssel

OAHOXBJJGWDMRQ-UHFFFAOYSA-N

Kanonische SMILES

C#CCNC(=O)C1(CC1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.